2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
Description
2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 2' position of one phenyl ring and an ethanamine (-CH₂CH₂NH₂) group at the 4 position of the other. This compound combines structural rigidity from the biphenyl system with the electron-withdrawing and lipophilic properties of the trifluoromethoxy group. Such characteristics make it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where aromatic interactions and metabolic stability are critical . The hydrochloride salt of its (S)-enantiomer (CAS 2753309-95-2) has been cataloged with a molecular weight of 317.74 g/mol .
Properties
IUPAC Name |
2-[4-[2-(trifluoromethoxy)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)20-14-4-2-1-3-13(14)12-7-5-11(6-8-12)9-10-19/h1-8H,9-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJBZFNZDFVDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CCN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 1-bromo-3-(trifluoromethoxy)benzene as a starting material, which undergoes a series of reactions including Diels-Alder reactions and nucleophilic substitutions . The reaction conditions often involve the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Medicinal Chemistry
2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell proliferation in breast cancer models, suggesting a potential role as an anticancer agent .
- Neurological Applications : The ethanamine moiety may provide neuroprotective benefits. Preliminary studies have shown that related compounds can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Material Science
The unique properties of this compound also make it suitable for applications in material science, particularly in the development of advanced polymers and coatings.
Applications
- Fluorinated Polymers : The trifluoromethoxy group enhances the thermal stability and hydrophobicity of polymers. This compound can be used as a monomer or additive in fluorinated polymer synthesis, leading to materials with improved performance characteristics .
- Coatings : Its incorporation into coatings can improve resistance to chemicals and environmental degradation, making it valuable for industrial applications.
Synthesis Route Overview
| Step | Description |
|---|---|
| Step 1 | Preparation of the trifluoromethoxy biphenyl precursor. |
| Step 2 | Alkylation with ethanamine under basic conditions. |
| Step 3 | Purification through chromatography techniques. |
Reaction Conditions
- Common reagents include cesium carbonate and palladium catalysts.
- Typical solvents used are tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), with reactions often conducted under nitrogen atmosphere at elevated temperatures.
Mechanism of Action
The mechanism of action of 2-(2’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects: The trifluoromethoxy group enhances lipophilicity (logP) compared to unsubstituted biphenyls, improving membrane permeability . Its electron-withdrawing nature may reduce the basicity of the ethanamine group, altering receptor binding kinetics.
Biphenyl vs. This rigidity may enhance selectivity in enzyme or receptor interactions .
Physicochemical Properties :
- The unsubstituted 1-([1,1'-biphenyl]-4-yl)ethanamine (MW 197.28) has a boiling point of 327.5°C and moderate aquatic toxicity (R50) . The trifluoromethoxy derivative likely has a higher boiling point and altered solubility due to increased molecular weight and polarity.
Biological Activity
The compound 2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine , also known by its CAS number 457889-46-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 295.27 g/mol. The trifluoromethoxy group is significant for enhancing the lipophilicity and biological activity of the compound.
Biological Activity Overview
Research indicates that compounds containing trifluoromethoxy groups often exhibit diverse biological activities, including:
- Anticancer effects
- Antiviral properties
- Anti-inflammatory effects
The biological activity of this compound may be attributed to its interaction with various molecular targets, including:
- Enzymatic inhibition : Similar compounds have shown inhibitory effects on enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
- Receptor modulation : The compound may influence signaling pathways by acting on specific receptors, which could lead to therapeutic effects in cancer and inflammatory diseases.
Anticancer Activity
A study evaluated the anticancer properties of structurally similar compounds and highlighted their effectiveness against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 0.003 to 9.27 µM against different human tumor cell lines such as HeLa and CaCo-2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.76 |
| Compound B | CaCo-2 | 9.27 |
| Compound C | LXFA 629 | 0.003 |
Antiviral Properties
In vitro studies have demonstrated that certain biphenyl derivatives possess antiviral activity against viral strains by inhibiting viral replication . The mechanism involves interference with the viral life cycle at multiple stages.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group is crucial for enhancing biological activity. Structural modifications around the biphenyl core can significantly affect potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
